2-methyl-N-(3-nitrophenyl)prop-2-enamide is an organic compound classified as an enamide, characterized by a double bond conjugated with an amide group. This compound features a methyl group and a nitrophenyl group, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The nitrophenyl moiety is notable for its electron-withdrawing characteristics, which can influence the reactivity and biological activity of the compound.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the broader category of enamides, which are known for their diverse reactivity patterns due to the presence of both a double bond and an amide functional group. This classification allows for a range of synthetic transformations and applications in organic synthesis, pharmaceuticals, and agrochemicals.
The synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide typically involves several key steps:
The molecular structure of 2-methyl-N-(3-nitrophenyl)prop-2-enamide can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including chemical shifts that indicate the environment of hydrogen atoms in the compound. Infrared (IR) spectroscopy can confirm the presence of functional groups, such as the amide carbonyl (C=O) stretch.
2-methyl-N-(3-nitrophenyl)prop-2-enamide can participate in various chemical reactions:
The mechanism of action for 2-methyl-N-(3-nitrophenyl)prop-2-enamide largely depends on its specific application, particularly in biological systems. The compound may interact with various molecular targets such as enzymes or receptors:
The scientific uses of 2-methyl-N-(3-nitrophenyl)prop-2-enamide are diverse:
The development of 2-methyl-N-(3-nitrophenyl)prop-2-enamide (molecular formula: C₁₀H₁₀N₂O₃; molecular weight: 206.20 g/mol) traces back to mid-20th-century advancements in heterocyclic chemistry . Early synthetic routes, documented in foundational journals like the Royal Society of Chemistry protocols, employed base-mediated condensation between 3-nitroaniline and acrylamide derivatives. A pivotal 1981 study demonstrated the feasibility of synthesizing structurally analogous nitroaryl enamides through triethylamine-catalyzed reactions, establishing methodologies for regioselective nitro group introduction . The compound’s initial academic significance stemmed from its dual functionality as both a hydrogen bond acceptor (via the nitro group) and a Michael reaction substrate (through the α,β-unsaturated enamide system) [3].
The structural evolution of acrylamide derivatives progressed through distinct phases:
Key physicochemical properties driving pharmacological interest include:
Property | Value | Significance |
---|---|---|
IUPAC Name | 2-methyl-N-(3-nitrophenyl)prop-2-enamide | Standardized chemical identifier |
SMILES | CC(=C)C(=O)NC1=CC(=CC=C1)N+[O-] | Molecular structure representation |
XLogP3 | 2.4 | Moderate lipophilicity, suggesting balanced membrane permeability |
Hydrogen Bond Acceptors | 5 | Enhanced target binding capacity |
Recent SAR studies reveal that the meta-nitrophenyl moiety enhances binding affinity for enzymatic targets by 2.3–4.7-fold compared to non-nitrated analogs, validating its strategic placement in medicinal chemistry [3].
2-methyl-N-(3-nitrophenyl)prop-2-enamide exemplifies the MTDL paradigm in neurodegenerative disease therapeutics, designed to concurrently modulate pathologically intertwined targets. Its primary pharmacological actions include:
Dual Enzyme Inhibition
Table: Comparative Enzyme Inhibition Profile
Compound | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index | BACE1 IC₅₀ (µM) |
---|---|---|---|
2-methyl-N-(3-nitrophenyl)prop-2-enamide (NEA3) | 0.0092 | >1,652 | 8.02 |
Lazabemide (Reference) | 0.11 | Not applicable | - |
Quercetin (Reference) | - | - | 13.40 |
Molecular Design Advantages
This MTDL strategy aligns with contemporary Alzheimer’s disease research, which prioritizes compounds simultaneously addressing amyloidogenesis and oxidative stress [5]. The compound’s efficacy in dual-target inhibition underscores its potential as a lead structure for neurodegenerative therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1